molecular formula C10H9NO3S B2976491 Methyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate CAS No. 670271-04-2

Methyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate

Cat. No. B2976491
CAS RN: 670271-04-2
M. Wt: 223.25
InChI Key: WTZRPPAFHJSSHC-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 670271-04-2 . It has a molecular weight of 223.25 and its IUPAC name is methyl 2-amino-4-(2-furyl)-3-thiophenecarboxylate . The compound is solid in physical form .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method, the Paal–Knorr reaction, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H9NO3S/c1-13-10(12)8-6(5-15-9(8)11)7-3-2-4-14-7/h2-5H,11H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 223.25 and its IUPAC name is methyl 2-amino-4-(2-furyl)-3-thiophenecarboxylate .

Scientific Research Applications

Synthesis and Characterization

One primary application of Methyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate is in the synthesis and characterization of novel compounds. For instance, it has been used in the synthesis of Schiff bases with antimicrobial activity. The synthesis involves condensation reactions followed by characterizations such as IR, NMR, and mass spectral data to determine the structure of the synthesized compounds (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Additionally, its reactivities have been studied to understand its behavior in chemical reactions, providing insights into its potential applications in more complex synthetic pathways (Venter, Trushule, Litvinov, Ostapenko, & Liepin'sh, 1978).

Reaction Mechanisms

Research into the reaction mechanisms involving this compound has provided valuable information on its chemical behavior. Studies have explored how it reacts as enamines, revealing that it does not undergo C-acylation but instead behaves like aromatic amines, leading to N-acylated products. Such insights are crucial for directing future synthetic strategies (Almerico, Cirrincione, Diana, Grimaudo, Dattolo, Aiello, & Mingoia, 1995).

Multi-Component Synthesis

This compound plays a role in multi-component synthesis processes, contributing to the efficient creation of highly functionalized compounds. For example, it is used in the synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans, showcasing its utility in creating complex molecules that could have various applications, from materials science to pharmaceuticals (Sayahi, Adib, Hamooleh, Zhu, & Amanlou, 2015).

Bioactive Materials Synthesis

Finally, this compound's application extends to the synthesis of bioactive materials. Research has led to the development of novel compounds with potential applications in biotechnology and pharmaceuticals, such as the synthesis of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one, indicating its versatility in contributing to the creation of compounds with specific biological activities (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).

Future Directions

Thiophene-based analogs, such as “Methyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis, properties, and applications of thiophene derivatives.

properties

IUPAC Name

methyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-13-10(12)8-6(5-15-9(8)11)7-3-2-4-14-7/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZRPPAFHJSSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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